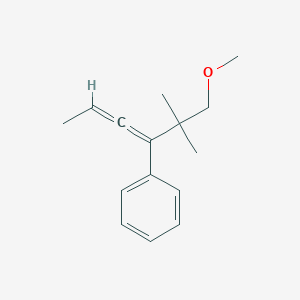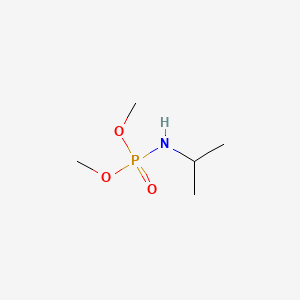
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol is a chemical compound with a complex structure that includes both alkyne and alkene functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully monitored to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-dimethyl-6-octen-1-yn-3-ol (Dehydrolinalool): This compound is a derivative of methyl heptenone and acetylene and is used in the production of fragrances.
7-methoxy-3,7-dimethyloct-1-ene: This compound shares a similar structure but lacks the alkyne functional group.
Uniqueness
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol is unique due to its combination of alkyne and alkene functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its use as an intermediate in the synthesis of complex molecules highlight its versatility and importance in scientific research and industry.
Eigenschaften
| 76436-86-7 | |
Molekularformel |
C13H22O4 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol |
InChI |
InChI=1S/C11H18O2.C2H4O2/c1-6-11(4,12)9-7-8-10(2,3)13-5;1-2(3)4/h1,7-8,12H,9H2,2-5H3;1H3,(H,3,4) |
InChI-Schlüssel |
MEPBVNKYDYVGQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C=CCC(C)(C#C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)


![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)
